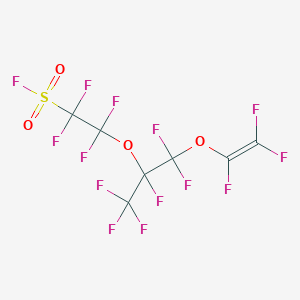

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F14O4S/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCQQCLZUOZFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31176-89-3 | |

| Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31176-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3044596 | |

| Record name | Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16090-14-5 | |

| Record name | 2-[1-[Difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16090-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FS 141 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrafluoro-2-[1,2,2-trifluoro-1-(trifluoromethyl)-2-[(trifluorovinyl)oxy]ethoxy]ethanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO(4-METHYL-3,6-DIOXAOCT-7-ENE)SULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M51955B972 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (CAS: 16090-14-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (CAS Number 16090-14-5), a fluorinated monomer of significant interest in materials science. This document details its chemical and physical properties, provides an overview of its synthesis and purification, and elaborates on its primary application in the creation of perfluorosulfonic acid (PFSA) ion-exchange membranes. While often cataloged as a "pharmaceutical intermediate," its direct application in drug synthesis is not well-documented in publicly available literature; this guide will, however, touch upon the potential reactivity of its functional groups in the context of medicinal chemistry. Detailed experimental protocols, where available, and representative analytical methodologies are presented to assist researchers in their work with this compound.

Chemical Identity and Physical Properties

This compound, also known by synonyms such as PSEPVE and Perfluoro-2-(2-fluorosulfonylethoxy)propyl vinyl ether, is a perfluorinated vinyl ether containing a sulfonyl fluoride functional group.[1] Its structure combines the reactivity of a vinyl ether for polymerization with the potential for conversion of the sulfonyl fluoride group to a sulfonic acid, which is key to its primary application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16090-14-5 | [2] |

| Molecular Formula | C7F14O4S | [2] |

| Molecular Weight | 446.12 g/mol | [2] |

| Boiling Point | 135 °C | [2][3] |

| Density | 1.7 g/cm³ | [2][3] |

| Appearance | Colorless liquid/oil | [2] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

| InChI Key | KTCQQCLZUOZFEI-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that is typically performed under anhydrous conditions due to the reactivity of the intermediates. The general pathway involves the synthesis of an intermediate followed by a decarboxylation step to form the final vinyl ether product.[4]

Representative Synthesis Protocol

The following protocol is a generalized representation based on available literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Intermediate Synthesis

This step involves the reaction of hexafluoropropylene oxide (HFPO) with tetrafluoroethane-β-sultone in the presence of a catalyst, typically potassium fluoride, in an aprotic polar solvent like dimethylacetamide.[4]

-

Reaction: Hexafluoropropylene oxide + Tetrafluoroethane-β-sultone → Intermediate

-

Catalyst: Potassium Fluoride

-

Solvent: Dimethylacetamide

-

Temperature: ~20 °C

-

Pressure: ~0.4 MPa

Step 2: Salt Formation and Decarboxylation

The intermediate from Step 1 is then reacted with an alkali metal carbonate (e.g., potassium carbonate) at elevated temperatures. This leads to the formation of a salt, which then undergoes decarboxylation to yield the final product, this compound.[4]

-

Reagent: Potassium Carbonate

-

Salt Formation Temperature: ~150 °C

-

Decarboxylation Temperature: ~360 °C

Purification

The primary method for purifying the crude product is rectification (fractional distillation) under reduced pressure.[4] This technique separates the desired product from unreacted starting materials, byproducts, and residual solvent based on differences in boiling points. Specific conditions for the distillation, such as the type of distillation column, packing material, temperature, and pressure, would need to be optimized to achieve high purity.

Experimental Workflows

The synthesis of this compound can be visualized as a two-stage process.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Table 2: Recommended Analytical Methods

| Technique | Purpose | Expected Observations |

| ¹⁹F NMR Spectroscopy | Structural elucidation and confirmation of fluorine environments. | A complex spectrum with distinct signals for the CF, CF₂, CF₃, and vinyl fluorine atoms. Chemical shifts and coupling constants would be characteristic of the molecule's structure. |

| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | Signals corresponding to the different carbon environments, with characteristic shifts for carbons bonded to fluorine and oxygen. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Strong absorbances in the C-F and C-O-C stretching regions. Characteristic peaks for the S=O bonds in the sulfonyl fluoride group and the C=C bond of the vinyl ether. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A major peak corresponding to the product's molecular weight, with minor peaks indicating any residual starting materials or byproducts. |

Applications in Materials Science: Ion-Exchange Membranes

The primary and most well-documented application of this compound is as a functional comonomer in the synthesis of perfluorosulfonic acid (PFSA) ion-exchange membranes. These membranes are critical components in fuel cells and electrolyzers.

Emulsion Copolymerization with Tetrafluoroethylene (TFE)

This compound is copolymerized with tetrafluoroethylene (TFE) through an emulsion polymerization process. This method allows for the formation of high molecular weight polymers in an aqueous medium.

Representative Emulsion Polymerization Protocol:

-

Reaction Setup: A high-pressure reactor is charged with deionized water, a fluorinated surfactant (emulsifier), and a water-soluble initiator (e.g., a persulfate).

-

Monomer Addition: A mixture of tetrafluoroethylene and this compound is introduced into the reactor.

-

Polymerization: The reaction is carried out under controlled temperature and pressure to initiate and sustain the polymerization.

-

Post-treatment: The resulting polymer dispersion is then processed to isolate the solid copolymer.

Conversion to a Proton-Conducting Membrane

The sulfonyl fluoride groups in the copolymer are subsequently hydrolyzed to sulfonic acid groups (-SO₃H). This transformation is what imparts the ion-exchange properties to the membrane, allowing for the transport of protons. The resulting PFSA polymer can then be cast into thin, durable membranes.

Caption: Workflow for the creation of an ion-exchange membrane from this compound.

Relevance to Drug Development Professionals

While this compound is often listed as a "pharmaceutical intermediate" by chemical suppliers, there is a lack of specific, publicly available examples of its use in the synthesis of active pharmaceutical ingredients (APIs). The inclusion of fluorine in drug molecules is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity.

The sulfonyl fluoride moiety (-SO₂F) is a precursor to sulfonamides (-SO₂NHR), a functional group present in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. In principle, this compound could be utilized as a building block to introduce a perfluorinated tail onto a sulfonamide-containing drug candidate. This could be a strategy to modulate the pharmacokinetic properties of the molecule. However, without concrete examples in the literature, this remains a theoretical application. Researchers in drug discovery may consider this compound as a potential reagent for creating novel fluorinated sulfonamides for screening and development.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a specialized fluorinated monomer with a well-established role in the synthesis of high-performance ion-exchange membranes for fuel cell applications. Its synthesis involves a multi-step process culminating in a high-purity product obtained through rectification. While its potential as a pharmaceutical intermediate exists due to its sulfonyl fluoride group, this application is not currently well-documented. This guide provides a foundational understanding of this compound for researchers in both materials science and drug development, highlighting its known applications and potential for future exploration.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

Synthesis of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary and alternative synthesis routes for Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PFSF). PFSF is a crucial monomer in the production of perfluorinated ion-exchange membranes, such as Nafion™, which are integral to various electrochemical applications, including fuel cells. This document details experimental protocols, presents quantitative data in structured tables, and includes diagrams of the synthesis pathways for enhanced clarity.

Primary Synthesis Route: From Hexafluoropropylene Oxide and Tetrafluoroethane-β-sultone

The most prominently documented industrial synthesis of PFSF is a two-step process. This route commences with the reaction of hexafluoropropylene oxide (HFPO) and tetrafluoroethane-β-sultone to form a key intermediate, followed by a decarboxylation step to yield the final product.[1][2]

Step 1: Intermediate Synthesis

The initial step involves the addition reaction of hexafluoropropylene oxide to tetrafluoroethane-β-sultone in the presence of a catalyst and an organic solvent.[1][2]

Experimental Protocol:

-

In a 1-liter reactor, introduce 100 ml of dimethylacetamide, 8 g of potassium fluoride (catalyst), and 200 g (1.11 mol) of tetrafluoroethane-β-sultone.[1][2]

-

Introduce 500 g (3 mol) of hexafluoropropylene oxide at a controlled flow rate of 0.3 kg/h .[1][2]

-

Maintain the reaction temperature at 20°C and the pressure at 0.4 MPa.[1][2]

-

After the complete addition of hexafluoropropylene oxide, continue the reaction for an additional hour.[1]

-

Upon completion, the reaction mixture is subjected to rectification to isolate the intermediate product.[1]

Quantitative Data for Intermediate Synthesis:

| Parameter | Value | Reference |

| Yield | 92% | [1] |

| Purity | 99.1% | [1] |

| Amount of Intermediate Obtained | 528 g (1.03 mol) | [1] |

Step 2: PFSF Synthesis (Decarboxylation)

The synthesized intermediate undergoes a salt formation reaction followed by decarboxylation to produce this compound.[1][2]

Experimental Protocol:

-

A mixture of 500 g (0.97 mol) of the intermediate from Step 1 and 600 g (4.34 mol) of potassium carbonate is passed through a moving bed reactor (2L volume, 316L material).[1]

-

The reactor is set with a salt formation zone temperature of 150°C and a decarboxylation zone temperature of 360°C.[1][2]

-

The material feed rate is controlled to achieve a contact time of 10 minutes for the salt formation reaction and 25 minutes for the decarboxylation reaction.[1][2]

-

The product from the decarboxylation reaction is collected via condensation to obtain a crude product.[1][2]

-

The crude product is then purified by rectification to yield the final PFSF product.[1][2]

Quantitative Data for PFSF Synthesis:

| Parameter | Value | Reference |

| Yield | 85% | [1][2] |

| Purity | 98.5% | [1][2] |

Synthesis Pathway Diagram:

Caption: Primary two-step synthesis route for PFSF.

Alternative Synthesis Routes

While the aforementioned route is the most detailed in the available literature, other synthetic strategies for perfluorinated vinyl ethers containing sulfonyl fluoride groups have been explored. These routes often involve electrochemical fluorination or the pyrolysis of different precursor molecules.

Electrochemical Fluorination Route

An alternative approach involves the electrochemical fluorination (ECF) of a hydrocarbon precursor, followed by reaction with HFPO and subsequent pyrolysis. This method avoids the use of tetrafluoroethylene, which has associated hazards.[3]

General Workflow:

-

Electrochemical Fluorination: A suitable hydrocarbon precursor is subjected to electrochemical fluorination to produce a perfluorinated acyl fluoride with a sulfonyl fluoride group.[3]

-

Reaction with HFPO: The resulting acyl fluoride is then reacted with hexafluoropropylene oxide in a polar solvent, typically in the presence of a fluoride catalyst like potassium fluoride, to yield a perfluoroalkoxypropionyl fluoride.[3]

-

Salt Formation and Pyrolysis: The propionyl fluoride is converted to its corresponding metal salt (e.g., using sodium carbonate) and then pyrolyzed to yield the final perfluorinated vinyl ether.[3]

Workflow Diagram:

Caption: Electrochemical fluorination-based synthesis workflow.

Pyrolysis of Perfluoro-2-alkoxypropionic Acid Derivatives

A general and practical method for the synthesis of a wide range of perfluoroalkyl vinyl ethers is the pyrolysis of fluoroanhydrides or salts of perfluoro-2-alkoxypropionic acids.[1]

General Protocol:

-

Formation of Perfluoro-2-alkoxypropionyl Fluoride: A perfluorinated acyl fluoride is reacted with hexafluoropropylene oxide (HFPO) in an inert polar solvent with a catalyst (e.g., alkali metal fluorides).[1]

-

Pyrolysis: The resulting perfluoro-2-alkoxypropionyl fluoride or its corresponding salt (formed by reaction with a base) is subjected to pyrolysis at temperatures ranging from 100 to 600°C to yield the perfluoroalkyl vinyl ether.[1] The use of a dry salt can lead to higher yields at lower temperatures.[1]

Logical Relationship Diagram:

Caption: General pyrolysis route for perfluoroalkyl vinyl ethers.

Conclusion

The synthesis of this compound is a critical process for the production of advanced fluoropolymers. While the two-step route from hexafluoropropylene oxide and tetrafluoroethane-β-sultone is well-established and provides high yields and purity, alternative methods based on electrochemical fluorination and pyrolysis offer potential avenues for process optimization and the use of different starting materials. This guide provides researchers and professionals in the field with the foundational knowledge of the key synthetic pathways for this important monomer. Further research into optimizing reaction conditions and exploring novel catalytic systems could lead to even more efficient and sustainable production methods.

References

The Core Chemical Properties of Perfluorinated Vinyl Ether Monomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perfluorinated vinyl ether (PFVE) monomers are a critical class of fluorinated compounds that serve as essential building blocks for a wide array of high-performance fluoropolymers. Their unique chemical and physical properties, imparted by the presence of the perfluoroalkyl group and the vinyl ether functionality, make them indispensable in industries requiring materials with exceptional thermal stability, chemical inertness, and unique surface properties. This technical guide provides a comprehensive overview of the core chemical properties of PFVE monomers, with a focus on their synthesis, reactivity, polymerization behavior, and characterization.

General Structure and Key Features

Perfluorinated vinyl ethers are characterized by the general structure Rf-O-CF=CF2, where Rf represents a perfluoroalkyl or perfluoroalkoxyalkyl group. The strong electron-withdrawing nature of the perfluoroalkyl group significantly influences the electronic properties of the vinyl ether double bond, making it less susceptible to electrophilic attack compared to its non-fluorinated counterparts. This electronic effect is central to the unique reactivity and polymerization behavior of PFVE monomers.

Key features of PFVE monomers include:

-

High Thermal Stability: The strength of the carbon-fluorine bond contributes to the exceptional thermal stability of both the monomers and the resulting polymers.

-

Chemical Inertness: The fluorine sheath protects the molecule from attack by a wide range of chemicals, including strong acids, bases, and oxidizing agents.[1][2]

-

Low Surface Energy: The presence of fluorine atoms leads to low surface energy, resulting in materials with hydrophobic and oleophobic properties.[2]

-

Unique Polymerization Characteristics: PFVEs can undergo various types of polymerization, including radical and cationic polymerization, to form a diverse range of fluoropolymers.[3][4][5][6]

Synthesis of Perfluorinated Vinyl Ether Monomers

The synthesis of PFVE monomers typically involves multi-step procedures, often starting from commercially available fluorinated precursors. Several synthetic routes have been developed, with the choice of method depending on the desired structure of the perfluoroalkyl group.

A common strategy involves the reaction of a perfluoroacyl fluoride with a suitable nucleophile, followed by elimination or dehalogenation steps. For instance, the synthesis of novel photocurable vinyl ether monomers containing perfluorinated aromatic units has been achieved through the reaction of 2-vinyloxy ethanol with hexafluorobenzene in the presence of a strong base like sodium hydride.[7] Another important method is the thermal elimination of perfluorosulfinic acids.[8]

Experimental Protocol: Synthesis of a Perfluorinated Aromatic Vinyl Ether Monomer [7]

This protocol describes the synthesis of a novel UV-curable vinyl ether monomer with a perfluorinated aromatic unit.

Materials:

-

2-(vinyloxy)ethanol

-

Hexafluorobenzene

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

Petroleum ether

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Ice

Procedure:

-

Under a nitrogen atmosphere, add sodium hydride (1.32 g, 33.05 mmol) to an ice-cooled and stirred solution of 2-(vinyloxy)ethanol (2.91 g, 33.05 mmol) in 50 mL of DMF.

-

Stir the mixture for 40 minutes.

-

Add the resulting mixture to a stirred solution of hexafluorobenzene (3.8 mL, 33.05 mmol) in 100 mL of DMF over a period of 40 minutes.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

Pour the reaction mixture into ice water and extract with petroleum ether (3 x 50 mL).

-

Combine the organic phases and wash with water (2 x 30 mL).

-

Dry the organic phase over anhydrous MgSO4.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Chemical Reactivity and Polymerization

The reactivity of PFVE monomers is dominated by the chemistry of the vinyl ether double bond. The electron-withdrawing perfluoroalkyl group deactivates the double bond towards cationic polymerization compared to non-fluorinated vinyl ethers.[9] However, both radical and cationic polymerization methods are employed to synthesize a variety of fluoropolymers.

Cationic Polymerization

Cationic polymerization of PFVEs can be initiated by photoacid generators upon UV irradiation, leading to the formation of crosslinked polymers.[4] This photocontrolled polymerization allows for the synthesis of fluorinated polymers with controlled molecular weights and low dispersities.[6] The polymerization proceeds rapidly, with high conversion rates achieved in short irradiation times.[4]

Experimental Workflow: Photo-induced Cationic Polymerization

Caption: Workflow for photo-induced cationic polymerization of PFVE monomers.

Radical Polymerization

Radical copolymerization of PFVEs with other monomers, such as tetrafluoroethylene (TFE) and vinylidene fluoride (VDF), is a common method to produce commercially important fluoroplastics and fluoroelastomers.[8][10] The monomer reactivity ratios in these copolymerizations determine the final composition and properties of the resulting copolymer.[10] Oxygen-tolerant radical copolymerization of fluorinated monomers with vinyl ethers has also been achieved at mild temperatures.[5]

Reaction Mechanism: Radical Copolymerization Initiation

Caption: Initiation step in the radical copolymerization of a PFVE monomer.

Physical and Chemical Properties of Select PFVE Monomers

The physical and chemical properties of PFVE monomers vary depending on the nature of the perfluoroalkyl group. The following tables summarize key properties for some common PFVE monomers.

Table 1: Physical Properties of Select Perfluorinated Vinyl Ether Monomers

| Monomer | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Perfluoro(methyl vinyl ether) (PMVE) | C3F6O | 166.02 | -22 |

| Perfluoro(ethyl vinyl ether) (PEVE) | C4F8O | 216.03 | 6 |

| Perfluoro(propyl vinyl ether) (PPVE) | C5F10O | 266.04 | 35[11] |

Table 2: Spectroscopic Data for a Perfluorinated Aromatic Vinyl Ether Monomer (I-1) [7]

| Nucleus | Chemical Shift (δ, ppm) | Description |

| 1H NMR | 3.96–6.56 | Vinyl ether protons |

| 19F NMR | - | Signals corresponding to the perfluorinated aromatic unit |

Characterization of Perfluorinated Vinyl Ether Monomers

The structural elucidation and purity assessment of PFVE monomers are typically performed using a combination of spectroscopic techniques.

Experimental Protocol: Characterization of PFVE Monomers [4][7]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Used to identify and quantify the protons of the vinyl group and any adjacent non-fluorinated spacers.[4][7]

-

19F NMR: Provides detailed information about the structure of the perfluoroalkyl group and is crucial for confirming the identity of the monomer.[4][7]

-

13C NMR: Can be used to further confirm the carbon skeleton of the monomer.[4]

Procedure:

-

Dissolve a small sample of the PFVE monomer in a suitable deuterated solvent (e.g., CDCl3, benzene-d6).

-

Acquire 1H, 19F, and 13C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the chemical structure.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy is used to identify characteristic functional groups, such as the C=C stretching of the vinyl ether and the C-F stretching vibrations of the perfluoroalkyl chain.

Procedure:

-

Obtain an FTIR spectrum of the neat liquid or a thin film of the monomer.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Safety and Handling

Perfluorinated vinyl ether monomers are reactive chemicals and should be handled with appropriate safety precautions. They are often volatile and can be flammable.[12][13]

General Handling Precautions: [12][14][15][16]

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in tightly sealed containers.

Applications in Drug Development and Research

While the primary applications of PFVE-derived polymers are in high-performance materials, their unique properties are also of interest to the pharmaceutical and biomedical fields. The chemical inertness and biocompatibility of some fluoropolymers make them suitable for medical devices and drug delivery systems. The low surface energy can be exploited to create non-fouling surfaces. Furthermore, the introduction of fluorine can modulate the biological activity and pharmacokinetic properties of drug molecules. The versatility of PFVE monomer chemistry allows for the design of novel fluorinated materials with tailored properties for specific research and development applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photocontrolled cationic polymerization of fluorinated vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemours.com [chemours.com]

- 12. echemi.com [echemi.com]

- 13. Perfluoro(methyl vinyl ether) | C3F6O | CID 14474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride and its Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PFMDOSF) and its structural analogues are a pivotal class of fluorinated monomers. Their significance lies in their ability to be polymerized, introducing sulfonyl fluoride moieties into a polymer backbone. These sulfonyl fluoride groups can be readily hydrolyzed to sulfonic acid groups, yielding perfluorinated ionomers with exceptional chemical resistance and ion-exchange capabilities. Such properties are highly sought after in a variety of applications, including the development of proton-exchange membranes for fuel cells, electrocatalysis, and specialized separation processes. This guide provides a comprehensive overview of PFMDOSF and its key structural analogues, focusing on their synthesis, physicochemical properties, and the experimental protocols for their preparation and characterization.

Introduction

This compound, with the chemical formula C₇F₁₄O₄S, is a key monomer in the production of perfluorinated ion-exchange resins. Its structural analogues, primarily other perfluorinated vinyl ethers with terminal sulfonyl fluoride groups, offer a versatile platform for tuning the properties of the resulting polymers. By systematically modifying the length and structure of the perfluoroalkyl chain connecting the sulfonyl fluoride group to the vinyl ether moiety, researchers can precisely control properties such as equivalent weight, water uptake, and conductivity of the final ionomer. This fine-tuning is critical for optimizing performance in demanding applications, from clean energy technologies to advanced pharmaceutical manufacturing.

Core Compound and Structural Analogues

The core compound, this compound (PFMDOSF), is characterized by a branched perfluoroalkoxy side chain containing a vinyl ether functional group and a terminal sulfonyl fluoride group.

A significant class of structural analogues are the linear perfluorovinyl ethers with the general formula FSO₂-(CF₂)n-O-CF=CF₂ , where 'n' represents the number of difluoromethylene units. These analogues allow for a systematic investigation of the impact of the side chain length on the properties of the resulting polymers.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of PFMDOSF and its linear structural analogues.

Table 1: General Properties of PFMDOSF

| Property | Value |

| CAS Number | 16090-14-5 |

| Molecular Formula | C₇F₁₄O₄S |

| Molecular Weight | 446.12 g/mol [1] |

| Boiling Point | 135 °C[2] |

| Density | 1.7 g/mL[2] |

| Appearance | Colorless liquid |

Table 2: Physicochemical Properties of FSO₂-(CF₂)n-O-CF=CF₂ Analogues

| n | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2 | Perfluoro-2-(fluorosulfonylethoxy)ethanesulfonyl fluoride | C₄F₈O₃S | 280.09 | Not available | Not available |

| 3 | Perfluoro-3-(fluorosulfonylpropoxy)ethanesulfonyl fluoride | C₅F₁₀O₃S | 330.10 | Not available | Not available |

| 4 | Perfluoro-4-(fluorosulfonylbutoxy)ethanesulfonyl fluoride | C₆F₁₂O₃S | 380.11 | Not available | Not available |

| 5 | Perfluoro-5-(fluorosulfonylpentoxy)ethanesulfonyl fluoride | C₇F₁₄O₃S | 430.12 | Not available | Not available |

Synthesis Methodologies

General Synthesis of this compound

A common synthetic route to PFMDOSF involves a multi-step process:

-

Intermediate Synthesis: The reaction begins with the addition of hexafluoropropylene oxide to tetrafluoroethane-β-sultone in the presence of a catalyst such as potassium fluoride in a solvent like dimethylacetamide. This reaction is typically carried out under pressure and at a controlled temperature.[3]

-

Decarboxylation: The resulting intermediate undergoes a decarboxylation reaction at elevated temperatures to yield the crude product.[3][4]

-

Purification: The crude product is then purified by rectification to obtain PFMDOSF with high purity (typically >98%).[3][4]

General Synthesis of FSO₂-(CF₂)n-O-CF=CF₂ Analogues

A general four-step method can be employed for the preparation of these linear analogues:

-

Fluorination: A suitable starting material, such as a cyclic sultone, is fluorinated to produce the corresponding acyl fluoride, FSO₂-(CF₂)₍ₙ₋₁₎-COF.

-

Reaction with Hexafluoropropylene Oxide (HFPO): The acyl fluoride is then reacted with HFPO to yield FSO₂-(CF₂)ₙ-O-CF(CF₃)-COF.

-

Salt Formation: The resulting compound is reacted with a salt, such as sodium carbonate, to form the corresponding carboxylate salt.

-

Thermal Cracking: The salt is then thermally cracked to produce the final perfluorinated vinyl ether, FSO₂-(CF₂)ₙ-O-CF=CF₂.

Experimental Protocols

Synthesis of Perfluoro-5-(fluorosulfonyl)pentyl vinyl ether (n=5 analogue)

This protocol is adapted from the synthesis described in the literature.

Materials:

-

Perfluoroallyl iodide

-

Tetrafluoroethylene

-

Sodium hypochlorite

-

Triethylamine

-

Antimony pentachloride (SbCl₅)

-

Potassium fluoride (KF)

-

Hexafluoropropene oxide (HFPO)

-

Diglyme (anhydrous)

-

Sodium carbonate

-

Solvents (acetone, acetonitrile, etc.)

Procedure:

-

Synthesis of 5-iodoperfluoropentene: Perfluoroallyl iodide undergoes thermally-induced addition to tetrafluoroethylene to yield 5-iodoperfluoropentene.

-

Epoxidation: The 5-iodoperfluoropentene is then oxidized, for example using an aqueous solution of sodium hypochlorite in the presence of a phase-transfer catalyst like acetonitrile, to form 5-iodoperfluoropentene oxide.

-

Isomerization to Acyl Fluoride: The epoxide is isomerized to the corresponding acyl fluoride, I(CF₂)₄COF, using a catalyst such as triethylamine.

-

Conversion to Sulfonyl Fluoride: The iodo-perfluoroacyl fluoride is converted to the sulfonyl fluoride, FSO₂(CF₂)₄COF. This can be achieved through a series of reactions, potentially involving conversion to a methyl ether followed by reaction with a strong Lewis acid like SbCl₅.

-

Chain Extension and Vinyl Ether Formation:

-

To a stirred suspension of calcined KF in anhydrous diglyme at 5-10 °C, add FSO₂(CF₂)₄COF.

-

Stir the resulting mixture at room temperature for one hour.

-

Condense hexafluoropropene oxide into the stirred reaction mixture at -30 °C.

-

Slowly raise the temperature to room temperature and continue stirring for one hour.

-

The intermediate product, FSO₂(CF₂)₅OCF(CF₃)COF, is formed.

-

-

Conversion to Vinyl Ether: The intermediate acyl fluoride is converted to the final vinyl ether. This is typically achieved by reaction with sodium carbonate followed by thermal decarboxylation.

Characterization Workflow

A typical workflow for the characterization of these fluorinated monomers is outlined below.

Spectroscopic Data

¹⁹F NMR spectroscopy is a powerful tool for the characterization of these compounds due to the high sensitivity of the fluorine nucleus to its chemical environment.

Table 3: Representative ¹⁹F NMR Chemical Shifts for FSO₂-(CF₂)₅-O-CF=CF₂

| Group | Chemical Shift (δ, ppm) |

| -SO₂F | +44.3 |

| -CF₂ -SO₂F | -109.1 |

| -CF₂-CF₂ -SO₂F | -121.4 |

| -CF₂-CF₂ -CF₂-SO₂F | -123.2 |

| -O-CF₂-CF₂ - | -126.6 |

| -O-CF₂ -CF₂- | -89.0 (estimated) |

| O-CF =CF₂ | -90.5 (tdd) |

| O-CF=CF₂ (cis) | -106.8 (tdd) |

| O-CF=CF₂ (trans) | -189.8 (ddd) |

Note: Chemical shifts are referenced to an external CFCl₃ standard. Data is adapted from the literature and may vary depending on the solvent and experimental conditions. The vinyl fluorine assignments (cis/trans) are tentative.

Applications in Drug Development and Research

While the primary application of these monomers is in materials science for ion-exchange membranes, their unique properties also present opportunities in drug development and biomedical research.

-

Drug Delivery: The high chemical inertness and tunable properties of polymers derived from these monomers make them potential candidates for specialized drug delivery systems, particularly for harsh environments or for controlled release applications.

-

Biocompatible Coatings: The low surface energy and bio-inert nature of perfluorinated polymers can be exploited to create biocompatible coatings for medical devices and implants to reduce biofouling.

-

¹⁹F MRI Contrast Agents: The presence of multiple fluorine atoms makes these compounds and their polymeric derivatives potential candidates for the development of ¹⁹F Magnetic Resonance Imaging (MRI) contrast agents, offering a background-free imaging modality.

-

Separation and Purification: The ion-exchange properties of the derived polymers are valuable for the separation and purification of biomolecules and pharmaceuticals.

Conclusion

This compound and its linear structural analogues represent a versatile class of monomers with significant potential in both materials science and biomedical applications. The ability to systematically tune the length of the perfluoroalkyl side chain provides a powerful tool for tailoring the physicochemical properties of the resulting ionomers. This guide has provided a foundational overview of their synthesis, properties, and characterization, which will be valuable for researchers and scientists working in these fields. Further research into the biological interactions and in vivo applications of polymers derived from these monomers is warranted to fully explore their potential in drug development and medicine.

References

- 1. biophysics.org [biophysics.org]

- 2. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluoro[2(fluorosulfonylethoxy)-vinyl] ether | C8F14O7S2 | CID 87176225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

"literature review of perfluorosulfonic acid monomers"

An In-depth Technical Guide to Perfluorosulfonic Acid Monomers

This technical guide provides a comprehensive literature review of perfluorosulfonic acid (PFSA) monomers, the foundational building blocks of widely used ion-conducting polymers. It is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed insights into the synthesis, properties, and characterization of these critical materials.

Introduction to Perfluorosulfonic Acid Monomers

Perfluorosulfonic acid (PFSA) polymers are a class of ionomers characterized by a hydrophobic polytetrafluoroethylene (PTFE) backbone and hydrophilic side chains terminating in sulfonic acid groups.[1] These materials, most famously represented by Nafion®, were first developed in the late 1960s by DuPont.[2] The unique microstructure of PFSA membranes, arising from the self-organization of these hydrophobic and hydrophilic domains, imparts a combination of high ion conductivity, excellent chemical and thermal stability, and mechanical robustness.[2][3] These properties make them indispensable in a variety of electrochemical applications, including as proton-exchange membranes (PEMs) in fuel cells, electrolyzers, and sensors.[4][5][6]

The properties of PFSA polymers are intrinsically linked to the structure of the precursor monomers.[5] Key monomer characteristics that dictate the final polymer properties include the equivalent weight (EW), which is the weight of the polymer per mole of sulfonic acid groups, and the length of the perfluorinated side chain.[5][7] This guide will delve into the specifics of these relationships, providing a detailed overview of the synthesis of PFSA monomers, a comparative summary of their properties, and the experimental protocols used for their characterization.

Properties of Perfluorosulfonic Acid Monomers

The selection of a specific PFSA monomer is a critical determinant of the final properties of the resulting polymer membrane. The primary distinguishing features among different PFSA monomers are their equivalent weight and side-chain length. These parameters influence the ion exchange capacity (IEC), water uptake, proton conductivity, and mechanical properties of the polymer.

Quantitative Data Summary

The following table summarizes the key quantitative data for various perfluorosulfonic acid monomers and the resulting polymers, as reported in the literature.

| Monomer Type | Side Chain Structure | Equivalent Weight (EW) ( g/mol ) | Ion Exchange Capacity (IEC) (meq/g) | Resulting Polymer | Key Properties of Polymer |

| Long-Side-Chain (LSC) | -O-CF₂-CF(CF₃)-O-(CF₂)₂-SO₃H | 900 - 1100 | 0.91 - 1.11 | Nafion® | High chemical and thermal stability.[7] |

| Short-Side-Chain (SSC) | -O-(CF₂)₂-SO₃H | 700 - 1100 | Not Specified | Aquivion®, Hyflon® Ion | Improved proton conductivity, especially at high temperatures.[1] |

| Not Specified | Not Specified | < 800 | Not Specified | Amorphous Polymer | The polymer is often completely amorphous at this low EW.[2] |

Synthesis of Perfluorosulfonic Acid Monomers

The synthesis of PFSA monomers is a complex multi-step process. The two main classes of monomers, long-side-chain (LSC) and short-side-chain (SSC), have distinct synthetic pathways.

Long-Side-Chain (LSC) Monomer Synthesis

The synthesis of LSC monomers, such as the one used for Nafion®, typically involves the reaction of tetrafluoroethylene (TFE) with a sulfonated perfluoroalkyl vinyl ether.

Short-Side-Chain (SSC) Monomer Synthesis

The synthesis of SSC monomers has been a significant area of research, with two notable routes developed by Dow and Solvay (formerly Solexis).

Dow Synthesis Route: The Dow route for the SSC sulfonylfluoridevinylether monomer is recognized for its complexity, which has been a barrier to its industrial development.[7]

Solexis (Solvay) Synthesis Route: Solexis developed a more industrially scalable process for the production of the SSC monomer, which is now used for polymers like Aquivion®.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Perfluorosulfonic Acid Polymer Membranes: Microstructure and Basic Functional Properties | Semantic Scholar [semanticscholar.org]

- 4. Structure-Morphology-Property Relationships in Perfluorosulfonic Acid Ionomer Dispersions, Membranes, and Thin Films to Advance Hydrogen Fuel Cell Applications [vtechworks.lib.vt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. merckmillipore.com [merckmillipore.com]

In-Depth Technical Guide to the Spectroscopic Data of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride, a significant fluorinated monomer, plays a crucial role in the synthesis of advanced polymer materials, particularly for applications in fuel cell membranes and other electrochemical technologies. An exhaustive understanding of its molecular structure is paramount for predicting its reactivity, and in turn, the properties of the resulting polymers. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering researchers a detailed reference for its structural elucidation and characterization.

This document summarizes the available quantitative spectroscopic data, outlines relevant experimental protocols, and presents a logical workflow for the spectroscopic analysis of such complex fluorinated compounds.

Chemical Structure and Identifiers

-

IUPAC Name: 2-(1-(difluoro((1,2,2-trifluoroethenyl)oxy)methyl)-1,2,2,2-tetrafluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride

-

CAS Number: 16090-14-5[1]

-

Molecular Formula: C7F14O4S

-

Molecular Weight: 446.12 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 1835 | -O-CF=CF₂ stretching |

| 1550 | Triazine ring vibration (in copolymers) |

| Various | C-F, C-O, S=O stretches (complex region) |

Note: Specific peak assignments for the full FTIR spectrum require further detailed analysis. The provided data is based on characteristic vibrational modes.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment (Tentative) |

| -110 to -115 | Perfluorovinyl group (-CF=) |

| -120 to -125 | Perfluorovinyl group (-CF=) |

| -133 to -138 | Perfluorovinyl group (=CF₂) |

| -144 | Perfluorovinyl group (-OCF₂) |

| Various | Other -CF₂- and -CF₃ groups in the chain |

Note: The chemical shifts for the perfluorovinyl group are based on expected ranges from patent literature.[2] A full, unambiguous assignment of the provided ¹⁹F NMR spectrum from PubChem requires further experimental data and analysis.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound was likely obtained using an Attenuated Total Reflectance (ATR) sampling technique.

-

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum was likely acquired using a high-field NMR spectrometer.

-

Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as trifluorotoluene or CFCl₃, may be added for chemical shift referencing.

-

Instrumentation: A high-resolution NMR spectrometer with a fluorine-observe probe, operating at a high frequency (e.g., 376 or 470 MHz for ¹⁹F).

-

Data Acquisition: A standard one-pulse ¹⁹F NMR experiment is performed. Key parameters to be set include the spectral width (to encompass the wide chemical shift range of fluorinated compounds), the acquisition time, and the relaxation delay. Proton decoupling may be applied to simplify the spectrum by removing ¹H-¹⁹F couplings.

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final ¹⁹F NMR spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of a novel or complex chemical entity like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Data Interpretation and Structural Confirmation

The available spectroscopic data provides strong evidence for the structure of this compound.

-

The FTIR spectrum confirms the presence of the perfluorovinyl ether group and other characteristic fluorinated functionalities.

-

The ¹⁹F NMR spectrum , while complex, shows signals in the regions expected for the various fluorine environments within the molecule, including the distinct signals of the vinyl group.

For a definitive and complete structural assignment, the acquisition and analysis of ¹³C NMR and high-resolution mass spectrometry (HRMS) data are highly recommended. ¹³C NMR would provide information on the carbon backbone, and HRMS would confirm the elemental composition and provide valuable fragmentation data to further support the proposed structure. The oxidation products of this compound have been studied by time-of-flight mass spectrometry (TOFMS), suggesting that this technique is suitable for its analysis.[3]

Conclusion

This technical guide has consolidated the currently available spectroscopic data for this compound. The provided FTIR and ¹⁹F NMR data are foundational for the characterization of this important fluoromonomer. While this guide offers a solid starting point for researchers, it also highlights the need for further spectroscopic investigation, particularly ¹³C NMR and mass spectrometry, to achieve a complete and unambiguous structural elucidation. The outlined experimental protocols and the general analytical workflow serve as a practical guide for scientists working with this and similar fluorinated compounds.

References

Solubility of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl Fluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride (PFMDOSF). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on summarizing the known qualitative solubility and presenting a detailed, generalized experimental protocol for its determination. This guide is intended to be a valuable resource for professionals working with this compound in research and development.

Introduction to this compound

This compound, also known by its CAS number 68319-58-4, is a fluorinated organic compound. It is a colorless liquid under normal conditions and serves as an important monomer in the production of fluorinated polymers, particularly for introducing sulfonic acid functional groups[1]. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, several sources provide qualitative solubility information, which is summarized in the table below.

| Solvent | CAS Number | Solubility | Source |

| Dimethylformamide (DMF) | 68-12-2 | Soluble | [2] |

| Tetrahydrofuran (THF) | 109-99-9 | Soluble | [2] |

| Chloroform | 67-66-3 | Slightly Soluble | |

| Methanol | 67-56-1 | Slightly Soluble |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid fluorochemical, such as PFMDOSF, in an organic solvent. This method is based on the isothermal saturation technique.

3.1. Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature and pressure (typically ambient).

3.2. Materials and Equipment

-

Solute: this compound (purity ≥ 95%)

-

Solvent: High-purity (anhydrous grade recommended) organic solvent (e.g., Dimethylformamide)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Volumetric flasks and pipettes

-

Gas-tight syringes

-

Filtration system (e.g., syringe filters with a pore size of 0.22 µm, compatible with the solvent)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector (GC-FID/MS) or a ¹⁹F NMR spectrometer)

3.3. Procedure

-

Preparation of Supersaturated Solution:

-

Add a known volume (e.g., 10 mL) of the selected organic solvent to a series of glass vials.

-

Place the vials in the thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C). Allow the solvent to thermally equilibrate.

-

In an excess amount, carefully add the PFMDOSF to each vial. The goal is to create a heterogeneous mixture with a visible excess of the solute, ensuring that saturation is reached.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials in the thermostatic bath at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the minimum time required to achieve equilibrium.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 4-6 hours) to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed (to the experimental temperature) gas-tight syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended micro-droplets of the undissolved solute.

-

Determine the mass of the collected filtrate and then dilute it to the mark with the pure solvent.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or ¹⁹F NMR) to determine the concentration of PFMDOSF.

-

A calibration curve should be prepared using standard solutions of known PFMDOSF concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of PFMDOSF in the saturated solution from the analysis of the diluted sample.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L). The calculation should account for all dilution steps.

-

Visual Representations

4.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of PFMDOSF.

Caption: Experimental workflow for solubility determination.

References

Thermal Stability of Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride, often referred to as a vinyl ether sulfonyl fluoride, is a key building block for the synthesis of perfluorinated ionomers. These polymers are characterized by their exceptional thermal and chemical resistance, making them suitable for demanding applications such as proton-exchange membranes in fuel cells. The thermal stability of the monomer is a critical parameter that influences its polymerization process, as well as the performance and longevity of the resulting polymers. This guide aims to provide a comprehensive overview of the expected thermal behavior of PFSF, drawing upon the extensive research conducted on its polymeric derivatives and other related per- and polyfluoroalkyl substances (PFAS).

Inferred Thermal Stability from Analogous Compounds

Due to the lack of specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound in the available literature, its thermal stability is herein inferred from studies on Nafion™, a copolymer synthesized from a similar perfluorinated vinyl ether precursor.

Nafion™ exhibits a multi-stage thermal decomposition profile. The initial and most significant weight loss is associated with the degradation of the sulfonic acid side chains, which is reported to commence at approximately 280-300°C.[1] The more robust perfluorinated backbone of the polymer remains stable up to higher temperatures.

Furthermore, studies on other perfluoroalkyl sulfonic acids (PFSAs) indicate that they generally possess higher thermal stability compared to their carboxylic acid counterparts, with decomposition of PFSAs initiating at temperatures of 450°C or higher.[2][3] However, it has also been suggested that the presence of ether linkages within the fluorocarbon chain, such as those in PFSF, may slightly reduce the overall thermal stability of the molecule.[4]

Quantitative Data from Analogous Compounds

The following table summarizes the key thermal decomposition data for Nafion™ in its acidic form, which serves as a primary analogue for estimating the thermal behavior of PFSF.

| Material | Analysis Method | Onset of Decomposition (°C) | Key Observations |

| Nafion™ (Acid Form) | TGA | ~280 - 300 | Initial weight loss attributed to the decomposition of sulfonic acid groups.[1][5] |

| TGA-MS | ~300 | Evolution of SO₂, CO₂, and carbonyl fluoride detected, corresponding to the loss of sulfonate groups.[6] | |

| TGA | > 400 | Decomposition of the perfluorinated polymer backbone.[5] |

Proposed Thermal Decomposition Pathway

Based on the established degradation mechanisms of perfluorosulfonic acids and ethers, a plausible thermal decomposition pathway for this compound is proposed to initiate at the sulfonyl fluoride group, which is the most thermally labile part of the molecule. The C-S bond is expected to be the initial point of cleavage. The presence of the ether linkages may also influence the fragmentation of the molecule.

A proposed initial step in the thermal decomposition of perfluorinated sulfonic acids involves an HF elimination to form an unstable α-sultone intermediate, which then rapidly decomposes.[7] A similar mechanism can be envisioned for the sulfonyl fluoride.

Below is a diagram illustrating a potential initial thermal decomposition pathway for PFSF.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To definitively determine the thermal stability of this compound, a standardized Thermogravimetric Analysis (TGA) protocol should be employed. The following outlines a general experimental procedure suitable for the analysis of fluoropolymers.[8][9]

Instrumentation

A high-precision thermogravimetric analyzer is required, consisting of:

-

A microbalance with a sensitivity of at least 0.1 µg.

-

A programmable furnace capable of reaching at least 800°C with a controlled heating rate.

-

A gas delivery system for maintaining a controlled atmosphere (e.g., inert or oxidative).

-

For evolved gas analysis (EGA), the TGA should be coupled to a Mass Spectrometer (MS) or a Fourier-Transform Infrared (FTIR) spectrometer.[10][11]

Procedure

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert TGA crucible (e.g., platinum or alumina).

-

Instrument Setup: The crucible is placed onto the TGA balance mechanism.

-

Atmosphere: The furnace is purged with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700°C) at a constant heating rate, typically 10 or 20°C/min.

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature. If using EGA, the evolved gases are simultaneously analyzed.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residual mass.

Workflow Diagram

The following diagram illustrates the general workflow for the thermogravimetric analysis of a polymer sample.

Conclusion

While direct experimental data on the thermal stability of this compound is currently unavailable, a reasoned estimation of its thermal behavior can be made based on the extensive data available for the structurally related Nafion™ ionomer and other perfluorinated compounds. It is anticipated that the primary thermal degradation of PFSF will initiate at the sulfonyl fluoride moiety at temperatures likely in the range of 280-350°C. The perfluorinated backbone is expected to exhibit higher thermal stability. Definitive characterization of the thermal stability of PFSF requires experimental investigation using thermogravimetric analysis, for which a detailed protocol has been provided in this guide. Such data is crucial for the optimization of polymerization processes and for ensuring the long-term performance of materials derived from this important fluorinated monomer.

References

- 1. deepdyve.com [deepdyve.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. akjournals.com [akjournals.com]

- 7. Decomposition kinetics of perfluorinated sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 9. eng.uc.edu [eng.uc.edu]

- 10. eag.com [eag.com]

- 11. Thermogravimetry Analysis (TGA) [perkinelmer.com]

A Comprehensive Technical Guide to the Hazards and Safety Precautions for Handling Sulfonyl Fluoride Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the hazards associated with sulfonyl fluoride compounds and outlines essential safety precautions for their handling in a research and development setting. By understanding the inherent risks and adhering to the recommended protocols, laboratory personnel can mitigate potential dangers and ensure a safe working environment.

Introduction to Sulfonyl Fluoride Compounds

Sulfonyl fluorides (R-SO₂F) are a class of organosulfur compounds characterized by a sulfonyl group single-bonded to a fluorine atom. They have gained significant traction in chemical biology and drug discovery as versatile chemical probes and covalent inhibitors.[1][2] Their utility stems from the unique reactivity of the sulfonyl fluoride moiety, which is relatively stable under physiological conditions yet can react with various nucleophilic amino acid residues within proteins, including serine, threonine, tyrosine, and lysine.[3][4] This reactivity is harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform for forging strong covalent bonds.[3][5]

Despite their utility, sulfonyl fluorides present a range of hazards that necessitate careful handling and a thorough understanding of their properties. This guide will detail these hazards and provide comprehensive safety protocols.

Hazards of Sulfonyl Fluoride Compounds

The hazards associated with sulfonyl fluoride compounds can be broadly categorized into reactivity, toxicity, and physical hazards. The specific risks can vary significantly depending on the nature of the "R" group (alkyl, aryl, etc.) attached to the sulfonyl fluoride moiety.

Reactivity Hazards

Hydrolytic Instability: While generally more stable than their sulfonyl chloride counterparts, some sulfonyl fluorides can hydrolyze, particularly under basic or acidic conditions, to release hydrofluoric acid (HF).[6][7] HF is a highly corrosive and toxic substance that can cause severe burns upon contact with skin or eyes and can lead to systemic toxicity.

Reactivity with Nucleophiles: The electrophilic nature of the sulfur atom in the sulfonyl fluoride group makes it susceptible to attack by nucleophiles.[8] While this is the basis of their utility in covalent labeling, uncontrolled reactions with incompatible materials can lead to the release of hazardous substances or the generation of heat.

Toxicity

The toxicity of sulfonyl fluoride compounds can be significant and varies widely. It is crucial to treat all novel sulfonyl fluoride compounds as potentially highly toxic until proven otherwise.

Acute Toxicity: Inhalation, ingestion, or skin contact with sulfonyl fluorides can lead to acute toxic effects. For instance, methanesulfonyl fluoride is classified as fatal if swallowed, in contact with skin, or if inhaled.[9] Symptoms of acute exposure can include severe irritation to the skin, eyes, and respiratory tract, and in severe cases, systemic effects.[10]

Chronic Toxicity: Repeated exposure to some sulfonyl fluorides may lead to long-term health effects. For example, chronic exposure to sulfuryl fluoride can result in fluorosis, a condition characterized by the hardening of bones and mottling of teeth.[11]

Corrosivity: Many sulfonyl fluorides are corrosive and can cause severe skin burns and eye damage upon contact.[12][13]

Physical Hazards

Many sulfonyl fluorides are solids or liquids at room temperature, while some, like sulfuryl fluoride, are gases.[14] The physical state dictates the primary routes of exposure and the necessary handling precautions. Gaseous sulfonyl fluorides pose a significant inhalation hazard, while liquids and solids can be absorbed through the skin.

Quantitative Hazard Data

Table 1: Physical and Chemical Properties of Selected Sulfonyl Fluorides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Sulfuryl Fluoride | 2699-79-8 | SO₂F₂ | 102.06 | -55.2[14] |

| Methanesulfonyl Fluoride | 558-25-8 | CH₃SO₂F | 98.10 | 122-123 |

| Benzenesulfonyl Fluoride | 368-43-4 | C₆H₅SO₂F | 160.17 | 201-203 |

Table 2: Toxicity Data for Selected Sulfonyl Fluorides

| Compound Name | LD50 (Oral, Rat) | LC50 (Inhalation, Rat) | Key Toxic Effects |

| Sulfuryl Fluoride | 100 mg/kg[15] | 991 ppm (4 hr)[14] | Neurotoxicity, respiratory irritation, fluorosis[11][14] |

| Methanesulfonyl Fluoride | 2 mg/kg[9] | 1 ppm (7 hr)[9] | Fatal if swallowed, inhaled, or in contact with skin; severe burns[9][10] |

| Benzenesulfonyl Fluoride | Not available | Not available | Causes burns[16] |

Table 3: Occupational Exposure Limits for Sulfuryl Fluoride

| Organization | TWA (8-hour) | STEL (15-minute) |

| OSHA (PEL) | 5 ppm[17] | - |

| ACGIH (TLV) | 5 ppm[17] | 10 ppm[17] |

| NIOSH (REL) | 5 ppm[17] | 10 ppm[17] |

Data for a wider range of sulfonyl fluorides is limited. Always consult the Safety Data Sheet (SDS) for the specific compound being used.

Safety Precautions and Handling Procedures

Strict adherence to safety protocols is paramount when working with sulfonyl fluoride compounds. The following procedures should be implemented in all laboratories where these compounds are handled.

Engineering Controls

-

Fume Hood: All work with sulfonyl fluoride compounds should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation exposure.[13]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[18]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical.[15][18][19]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[20]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[21] Always check the glove manufacturer's compatibility chart for the specific sulfonyl fluoride being used.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[21] For larger quantities or particularly hazardous compounds, a chemical-resistant apron or suit may be necessary.

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors should be used.[16]

Safe Handling and Storage

-

Training: All personnel must be trained on the specific hazards of the sulfonyl fluoride compounds they will be working with and the established safety protocols.

-

Storage: Store sulfonyl fluoride compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.[10] Containers should be tightly sealed and clearly labeled.

-

Inert Atmosphere: For moisture-sensitive sulfonyl fluorides, handling and storage under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent hydrolysis and the formation of HF.[7]

Spill and Emergency Procedures

-

Spill Response: In the event of a spill, evacuate the area and alert laboratory personnel. Small spills within a fume hood can be absorbed with an inert material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. The absorbed material should be collected in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) department immediately.

-

Exposure Response:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

-

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving sulfonyl fluoride compounds. These are intended as general guidelines and may need to be adapted based on the specific compound and reaction scale.

General Synthesis of Aryl Sulfonyl Fluorides from Aryl Sulfonyl Chlorides

This protocol describes a common method for the synthesis of aryl sulfonyl fluorides.[6]

Materials:

-

Aryl sulfonyl chloride

-

Potassium fluoride (KF) or potassium bifluoride (KHF₂)

-

Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)

-

Anhydrous acetonitrile or other suitable solvent

-

Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

-

In a fume hood, add the aryl sulfonyl chloride, potassium fluoride (or potassium bifluoride), and the phase-transfer catalyst to the round-bottom flask containing the anhydrous solvent.

-